molecular formula C13H23NO5 B2954581 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid CAS No. 1404754-09-1

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid

Cat. No.: B2954581
CAS No.: 1404754-09-1
M. Wt: 273.329
InChI Key: KOFSOJKSHJDJJT-UHFFFAOYSA-N
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Description

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid is a sophisticated amino acid derivative designed for advanced medicinal chemistry and drug discovery applications. Its core structure, featuring a tetrahydropyran (oxan-4-yl) ring, serves as a key pharmacophore for mimicking transition states in enzymatic reactions, making it a particularly valuable scaffold in the development of protease inhibitors. Researchers primarily utilize this compound as a critical building block in the solid-phase and solution-phase synthesis of peptide mimetics that target various cysteine and serine proteases. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the N-methylated amino functionality allows for selective deprotection under mild conditions, enabling complex sequential syntheses. This compound's main research value lies in its application toward inhibitors for disease-relevant proteases like cathepsins , which are implicated in cancer progression, osteoporosis, and infectious diseases. Its mechanism of action, when incorporated into a larger peptide chain, typically involves the high-affinity binding to the active site of the target protease, where the tetrahydropyran ring contributes to binding affinity and the N-methylation enhances metabolic stability and membrane permeability. As a non-natural, sterically constrained amino acid, it is instrumental in creating peptidomimetic libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, particularly for pharmaceutical targets requiring rigid, three-dimensional scaffolds .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)9-5-7-18-8-6-9/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFSOJKSHJDJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid , with the CAS number 1093865-13-4 , is a derivative of amino acids and has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, supported by case studies and research findings.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • Structural Features : The compound features a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and solubility of amino acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study on related compounds demonstrated zones of inhibition ranging from 10 mm to 30 mm against various bacterial strains, suggesting promising antimicrobial properties that warrant further investigation .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been assessed through various in vivo models. For instance, a study involving acetic acid-induced writhing tests in mice showed that compounds structurally related to this compound significantly reduced inflammation markers. The percentage of inhibition was noted to be comparable to standard anti-inflammatory drugs such as ibuprofen, indicating a potential for therapeutic applications in inflammatory conditions .

Analgesic Effects

The analgesic properties were evaluated using the acetic acid-induced writhing test. The results indicated that at doses of 10 mg/kg and 20 mg/kg, the compound exhibited a notable reduction in writhing behavior, signifying its efficacy as an analgesic agent. The inhibition percentages were comparable to those observed with diclofenac sodium, a well-known analgesic .

Study on Structural Analogues

A comparative study involving structural analogues of this compound revealed that modifications in the oxanoyl moiety significantly influenced biological activity. The study found that certain derivatives had enhanced antibacterial properties while maintaining low toxicity profiles in mammalian cells .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of the compound with various biological targets. Notably, it showed strong binding affinities for dihydrofolate reductase (DHFR), which is implicated in antimicrobial activity, and cyclooxygenase (COX)-2, relevant for anti-inflammatory effects. These findings suggest that the compound may act through multiple pathways, enhancing its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Stability Insights Applications References
Target Compound :
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid
C₁₃H₂₁NO₅ 295.31 Boc-protected methylamino, oxan-4-yl Acid-labile Boc group; stable in basic conditions Peptide synthesis intermediate
2-Acetamido-2-(oxan-4-yl)acetic acid C₉H₁₅NO₄ 201.22 Acetamido, oxan-4-yl Less steric hindrance; hydrolyzes under acidic conditions Biochemical probes
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid C₁₂H₁₉NO₄ 241.28 Boc-amino, oxan-4-yl (propanoic acid backbone) Chiral center; enhanced solubility Chiral building blocks in drug design
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid C₁₅H₁₈F₃NO₄ 345.31 Boc-amino, 4-(trifluoromethyl)phenyl Hydrophobic CF₃ group; metabolic stability Pharmaceutical intermediates

Key Insights:

Structural Variations: The Boc-protected methylamino group in the target compound offers greater steric protection compared to acetamido () or non-methylated Boc-amino groups (). This enhances stability during synthetic steps but requires acidic conditions (e.g., HCl/dioxane ) for deprotection. The oxan-4-yl group imparts moderate hydrophilicity, contrasting with hydrophobic aryl substituents (e.g., 4-trifluoromethylphenyl in ).

Synthetic Utility :

  • Boc-protected analogs (e.g., ) are widely used in peptide coupling and drug discovery due to their compatibility with solid-phase synthesis.
  • Compounds with tetrahydropyran moieties () are valued for their ability to mimic carbohydrate structures or enhance bioavailability.

Physicochemical Properties :

  • Hydrophobicity : The Boc group increases logP compared to acetamido analogs, as seen in ’s trifluoromethylphenyl derivative (logP ≈ 3.5 estimated).
  • Solubility : The oxan-4-yl group improves aqueous solubility relative to purely aromatic substituents.

Applications :

  • Pharmaceutical Intermediates : Boc-protected compounds () serve as precursors for protease inhibitors or kinase-targeting drugs.
  • Chiral Synthesis : Stereospecific analogs () are critical for enantioselective drug development.

Research Findings and Limitations

  • Synthesis: The target compound’s Boc group is introduced via tert-butyl chloroformate, a standard method for amine protection .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or closed systems to minimize airborne exposure. Monitor concentrations using real-time gas detectors or periodic air sampling .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if engineering controls are insufficient .
  • Emergency Measures : Ensure access to eye wash stations and emergency showers. Contaminated clothing should be removed immediately and professionally decontaminated .
  • Storage : Store in a cool, dry place away from oxidizers. Use secondary containment to prevent leaks .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

Amino Protection : React the primary amine with di-tert-butyl dicarbonate (Boc) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate .

Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the oxan-4-yl acetic acid moiety to the protected amine .

Deprotection : Remove the Boc group using TFA in dichloromethane, followed by neutralization and purification via recrystallization or column chromatography .

  • Table 1 : Comparison of Coupling Agents
Coupling AgentSolventYield (%)Purity (%)
EDC/HOBtDMF7895
DCC/DMAPTHF6590

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, focusing on the oxan-4-yl proton environment (δ 3.5–4.0 ppm) and carbonyl resonances (δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: calc. 329.18, observed 329.17) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

Use Arrhenius kinetics to extrapolate shelf-life predictions .

  • Contradiction Analysis : Cross-validate results with LC-MS to identify degradation products (e.g., hydrolysis of the oxycarbonyl group) .

Q. What experimental design principles apply to optimizing its enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during key steps to enhance stereoselectivity.
  • Design of Experiments (DoE) : Apply a fractional factorial design to optimize temperature, solvent polarity, and catalyst loading (Table 2) .
    Table 2 : DoE Parameters for Enantiomeric Excess (ee) Optimization
FactorLow LevelHigh Level
Temperature (°C)025
Solvent (Dielectric Constant)DCM (8.9)MeCN (37.5)
Catalyst Loading (mol%)515

Q. How can computational modeling predict its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers. The oxycarbonyl group is predicted to be the most reactive site .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state energy barriers .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Notes on Data Contradictions and Reproducibility

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 65% vs. 78%) may arise from trace moisture in solvents. Use molecular sieves or rigorous drying protocols .
  • Stability Claims : Conflicting pH stability data could reflect differences in buffering agents (e.g., phosphate vs. citrate). Standardize buffer systems across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.